molecular formula C6H10ClNO2 B6168184 methyl 2-(azetidin-3-ylidene)acetate hydrochloride CAS No. 1378809-91-6

methyl 2-(azetidin-3-ylidene)acetate hydrochloride

Cat. No.: B6168184
CAS No.: 1378809-91-6
M. Wt: 163.6
InChI Key:
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Description

Methyl 2-(azetidin-3-ylidene)acetate hydrochloride is a heterocyclic compound that features an azetidine ring, a four-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(azetidin-3-ylidene)acetate hydrochloride typically involves the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition. The starting material, (N-Boc-azetidin-3-one), is subjected to the Horner–Wadsworth–Emmons reaction catalyzed by DBU to yield the intermediate (N-Boc-azetidin-3-ylidene)acetate. This intermediate then undergoes aza-Michael addition with NH-heterocycles to produce the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-ylidene)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include functionalized 3-substituted azetidines and various heterocyclic amino acid derivatives .

Scientific Research Applications

Methyl 2-(azetidin-3-ylidene)acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(azetidin-3-ylidene)acetate hydrochloride involves its interaction with various molecular targets. The azetidine ring’s strain and reactivity make it a versatile intermediate in forming C–N bonds, which are crucial in many biological and chemical processes. The compound’s reactivity is driven by the ring strain, allowing it to participate in various addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the azetidine ring with an α,β-unsaturated ester, providing a versatile platform for further chemical modifications and applications .

Properties

CAS No.

1378809-91-6

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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